N-(3-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antipathogenic Activity
Several studies have synthesized and characterized compounds with similar structural motifs, demonstrating significant antimicrobial and antipathogenic activities. For example, the synthesis of thiourea derivatives and their evaluation for antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains indicate the potential of these molecules as novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011). Similarly, novel 1,2,4-triazole derivatives have been developed and found to possess good or moderate antimicrobial activities, suggesting their utility in addressing microbial resistance (Bektaş et al., 2007).
Antiviral Evaluation
Compounds incorporating spirothiazolidinone frameworks have been designed, synthesized, and evaluated for antiviral activity, showing promise against influenza A/H3N2 virus. The research highlights the spirothiazolidinone scaffold's versatility in generating new classes of antiviral molecules (Apaydın et al., 2020). This suggests that structurally similar compounds might also hold potential for antiviral applications.
Catalytic Reactions and Material Synthesis
Research into polymer-supported systems for catalytic reactions, such as the hydrogenation of nitrophenol and electro-oxidation of methanol, highlights the application of certain compounds in catalysis and material science. For instance, poly(3,4-ethylenedioxythiophene) has been utilized to immobilize metal particle catalysts, demonstrating the potential of such materials in facilitating various catalytic processes (Sivakumar & Phani, 2011). This indicates the potential utility of N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide in related catalytic or material applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-3-31-21-20(16-7-9-19(30-2)10-8-16)26-23(27-21)11-13-28(14-12-23)22(29)25-18-6-4-5-17(24)15-18/h4-10,15H,3,11-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYXVCUYKGCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.